

# Physical and chemical properties of 3-Chloro-1-methyl-1H-pyrazole

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## Compound of Interest

Compound Name: 3-Chloro-1-methyl-1H-pyrazole

Cat. No.: B1590611

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An In-Depth Technical Guide to the Physical and Chemical Properties of **3-Chloro-1-methyl-1H-pyrazole**

## Abstract and Scope

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **3-Chloro-1-methyl-1H-pyrazole**. As a substituted pyrazole, this compound is a valuable heterocyclic building block for medicinal chemistry and materials science. The pyrazole scaffold is a core component in numerous pharmacologically active compounds, demonstrating a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.<sup>[1][2]</sup> This document is intended for researchers, chemists, and drug development professionals, offering insights into the compound's characterization, reactivity, synthesis, and safe handling. We will delve into its structural features, predicted and observed spectroscopic data, chemical stability, and its potential as a precursor in complex molecular synthesis.

## Compound Identification and Structure

Proper identification is critical for sourcing and regulatory compliance. It is important to distinguish this specific isomer from related structures such as 3-chloro-5-methyl-1H-pyrazole or 5-chloro-1-methyl-1H-pyrazole, as the substituent positions significantly influence its chemical behavior.

Identifier	Value
IUPAC Name	3-chloro-1-methyl-1H-pyrazole
Molecular Formula	C <sub>4</sub> H <sub>5</sub> CIN <sub>2</sub>
Molecular Weight	116.55 g/mol
Canonical SMILES	CN1C=CC(=N1)Cl
InChI Key	FNUCRHAGDKVODR-UHFFFAOYSA-N
CAS Number	14539-33-4

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Structure:

## Physical and Physicochemical Properties

The physical properties of **3-Chloro-1-methyl-1H-pyrazole** are essential for its handling, purification, and formulation. Below is a summary of key properties. Data for some specific properties are not widely published for this exact isomer; in such cases, data from closely related analogs are provided for estimation and comparison.

Property	Value / Observation	Source / Rationale
Appearance	Expected to be a colorless to pale yellow liquid or low-melting solid.	Based on similar small, chlorinated heterocyclic compounds.
Melting Point	Not definitively reported. For comparison, 3-chloro-1H-pyrazole has a melting point of 40 °C.[3]	The N-methylation may lower the melting point by disrupting intermolecular hydrogen bonding present in the N-H analog.
Boiling Point	Not definitively reported. The predicted boiling point for the related 3-chloro-1H-pyrazole is 250.9±13.0 °C.[3]	N-methylation typically results in a lower boiling point compared to the corresponding N-H tautomer due to the absence of hydrogen bonding.
Solubility	Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.	General property of small, moderately polar organic molecules.
pKa	Not experimentally determined.	The pyrazole ring has both weakly acidic (in N-H pyrazoles) and weakly basic properties. The pyridine-like nitrogen (N2) is a proton acceptor.[4]

## Spectroscopic and Analytical Characterization

Structural confirmation of **3-Chloro-1-methyl-1H-pyrazole** relies on a combination of spectroscopic techniques. The following sections detail the expected spectral features that serve as a fingerprint for its identification.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to be simple and highly informative, showing three distinct signals corresponding to the three types of protons in the molecule.

- N-CH<sub>3</sub>: A sharp singlet, expected around  $\delta$  3.8-4.0 ppm.
- H-5 (CH): A doublet, expected around  $\delta$  7.4-7.6 ppm. The coupling constant (J) would be approximately 2-3 Hz due to coupling with H-4.
- H-4 (CH): A doublet, expected around  $\delta$  6.2-6.4 ppm, coupled with H-5 with the same J value.

## **<sup>13</sup>C NMR Spectroscopy**

The carbon NMR spectrum should display four distinct signals for each of the four carbon atoms.

- N-CH<sub>3</sub>: Expected around  $\delta$  35-40 ppm.
- C-4: Expected around  $\delta$  105-110 ppm.
- C-5: Expected around  $\delta$  130-135 ppm.
- C-3 (C-Cl): Expected around  $\delta$  140-145 ppm.

## **Mass Spectrometry**

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

- Molecular Ion (M<sup>+</sup>): A prominent peak should be observed at m/z 116.
- Isotopic Pattern: A characteristic isotopic cluster for a single chlorine atom will be present, with a peak at m/z 118 ([M+2]<sup>+</sup>) that is approximately one-third the intensity of the m/z 116 peak. This is a definitive indicator of the presence of one chlorine atom.

## **Infrared (IR) Spectroscopy**

The IR spectrum provides information about the functional groups present.

- ~3100-3150 cm<sup>-1</sup>: C-H stretching of the aromatic pyrazole ring.

- $\sim 2950\text{-}3000\text{ cm}^{-1}$ : C-H stretching of the methyl group.
- $\sim 1500\text{-}1600\text{ cm}^{-1}$ : C=N and C=C stretching vibrations characteristic of the pyrazole ring.
- $\sim 750\text{-}850\text{ cm}^{-1}$ : C-Cl stretching vibration.

## Chemical Reactivity and Stability

The reactivity of **3-Chloro-1-methyl-1H-pyrazole** is governed by the aromatic pyrazole core and the influence of its substituents.

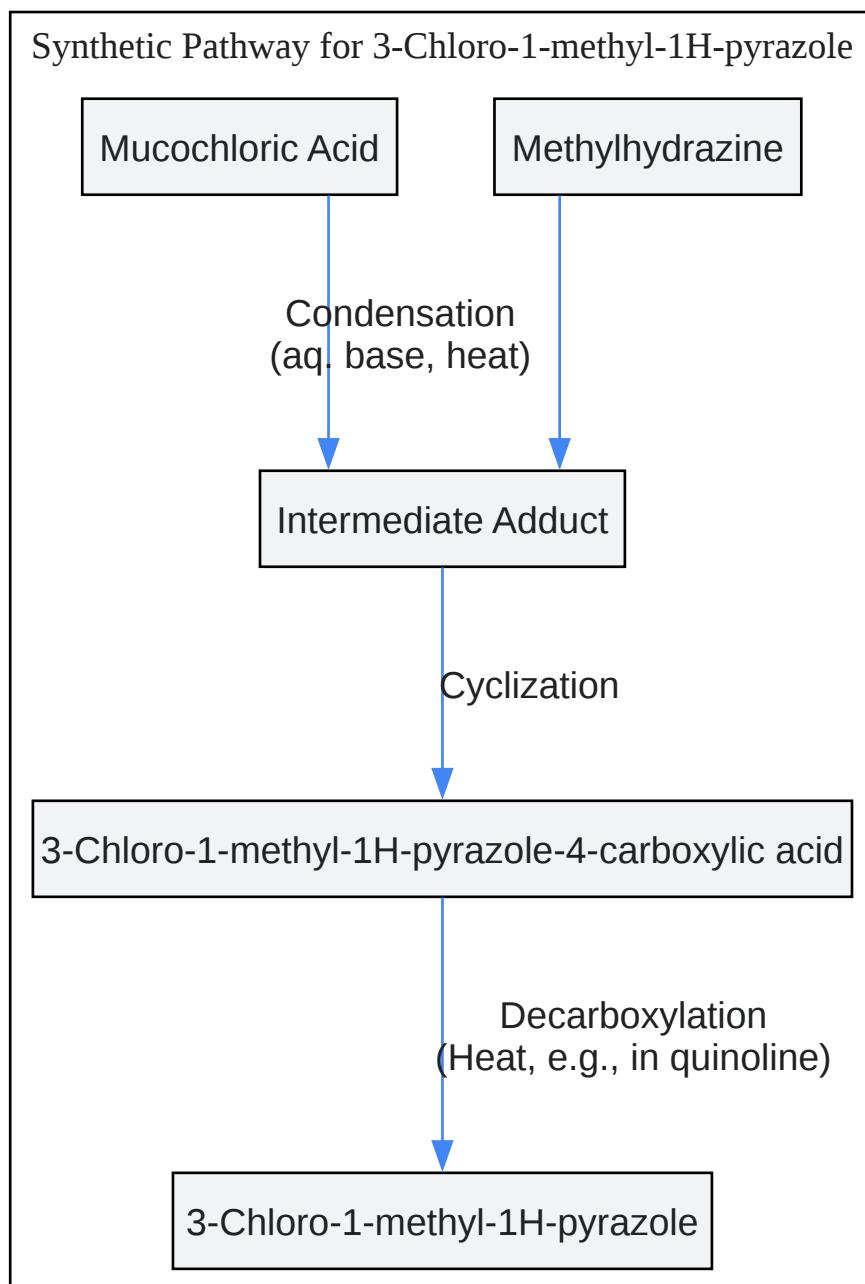
- Aromaticity and Stability: The pyrazole ring is aromatic and generally stable under neutral conditions.<sup>[5]</sup> It is resistant to oxidation but can be reduced under catalytic hydrogenation.<sup>[5]</sup>
- Reactivity of the Chloro Substituent: The chlorine atom at the C-3 position is susceptible to nucleophilic aromatic substitution ( $S_N\text{Ar}$ ), particularly with strong nucleophiles. This makes it an excellent electrophilic partner for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds at this position.
- Influence of the N-Methyl Group: The methyl group at the N-1 position prevents the annular tautomerism observed in N-unsubstituted pyrazoles.<sup>[4]</sup> This locks the molecule into a single isomeric form, which simplifies its reactivity and is often desirable in drug design to ensure a consistent binding orientation with biological targets.

## Synthesis and Manufacturing

Substituted pyrazoles are commonly synthesized via the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.<sup>[6]</sup> A plausible route to **3-Chloro-1-methyl-1H-pyrazole** involves the cyclization of a chlorinated precursor with methylhydrazine.

## Illustrative Synthetic Workflow

The following diagram outlines a representative synthetic pathway. The key steps involve forming the pyrazole ring and ensuring the correct placement of the chloro and methyl groups.



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Caption: A potential synthetic route from mucochloric acid and methylhydrazine.

## Detailed Experimental Protocol: Synthesis via Cyclization and Decarboxylation

This protocol is a representative method adapted from general pyrazole synthesis literature.[\[7\]](#) Researchers should perform their own optimization.

### Step 1: Synthesis of **3-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid**

- To a stirred solution of mucochloric acid (1.0 eq) in water, add a solution of sodium carbonate (1.1 eq) slowly at 0-5 °C.
- Add methylhydrazine (1.05 eq) dropwise while maintaining the temperature below 10 °C.
- Allow the mixture to warm to room temperature and then heat at reflux for 4-6 hours. The reaction progress can be monitored by TLC.
- Upon completion, cool the reaction mixture to 0 °C and acidify with concentrated HCl to pH 2-3.
- The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the carboxylic acid intermediate.

### Step 2: Decarboxylation to **3-Chloro-1-methyl-1H-pyrazole**

- In a flask equipped with a condenser, mix the **3-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid** (1.0 eq) with quinoline (5-10 volumes) and a small amount of copper powder (catalytic).
- Heat the mixture to 180-200 °C. Vigorous evolution of CO<sub>2</sub> should be observed. Maintain heating until gas evolution ceases (typically 1-2 hours).
- Cool the reaction mixture to room temperature and dilute with a larger volume of dichloromethane or ethyl acetate.
- Wash the organic solution sequentially with 2M HCl (to remove quinoline), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by vacuum distillation or column chromatography to yield pure **3-Chloro-1-methyl-1H-pyrazole**.

## Applications in Research and Drug Development

**3-Chloro-1-methyl-1H-pyrazole** serves as a versatile intermediate. Its utility stems from the reactivity of the C-Cl bond, which allows for its use in:

- Fragment-Based Drug Discovery: As a core fragment for building more complex molecules.
- Structure-Activity Relationship (SAR) Studies: The chloro group can be replaced with various other functionalities via cross-coupling reactions to probe interactions with biological targets.
- Synthesis of Agrochemicals: Pyrazole derivatives are widely used as herbicides and fungicides.[\[2\]](#)

## Safety, Handling, and Storage

### Hazard Identification

While a specific safety data sheet for this isomer is not universally available, data for the closely related 3-chloro-5-methyl-1H-pyrazole (CAS 90586-92-8) provides a strong basis for hazard assessment.[\[8\]](#)

- GHS Pictograms: Warning
- Hazard Statements:
  - H302: Harmful if swallowed.[\[8\]](#)
  - H315: Causes skin irritation.[\[8\]](#)
  - H319: Causes serious eye irritation.[\[8\]](#)
  - H335: May cause respiratory irritation.[\[8\]](#)

## Recommended Handling Procedures

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[\[9\]](#)[\[10\]](#)

- Avoid inhalation of vapors and direct contact with skin and eyes.[9]
- Wash hands thoroughly after handling.

## Storage Conditions

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
- Keep away from strong oxidizing agents and incompatible materials.

## Conclusion

**3-Chloro-1-methyl-1H-pyrazole** is a valuable heterocyclic compound with well-defined structural and spectroscopic properties. Its fixed tautomeric form and the reactive chloro-substituent make it a predictable and versatile building block for chemical synthesis. Understanding its physical properties, spectral characteristics, and reactivity is fundamental for its effective application in research and development, particularly in the creation of novel pharmaceuticals and agrochemicals. Adherence to strict safety protocols is mandatory when handling this compound.

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